
4-(Trimethylsilylethynyl)benzophenone
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Overview
Description
4-(Trimethylsilylethynyl)benzophenone is a substituted benzophenone derivative characterized by a trimethylsilyl-protected ethynyl group at the para position of one benzene ring. This compound is synthesized via a Sonogashira coupling reaction, employing palladium and copper catalysts (Pd(PPh₃)₂Cl₂ and CuI) under nitrogen atmosphere, as detailed in its synthesis protocol . The trimethylsilylethynyl group introduces steric bulk and electron-rich properties due to the silicon atom’s inductive effects, making it valuable in materials science, particularly in liquid crystalline polymers with aggregation-induced emission properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(trimethylsilylethynyl)benzophenone, and how can purity be optimized?
- Methodological Answer : A common approach involves Sonogashira coupling between 4-bromobenzophenone and trimethylsilylacetylene, using a Pd catalyst (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst in a solvent like THF or DMF. Post-synthesis, purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by ¹H/¹³C NMR (peak assignments: aromatic protons at δ 7.5–8.0 ppm, TMS protons at δ 0.2–0.3 ppm). Residual metal catalysts are removed using chelating agents (e.g., EDTA) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm the TMS-ethynyl linkage via ¹³C NMR (ethynyl carbons at ~90–100 ppm, TMS carbons at ~0–5 ppm).
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 322.2).
- FTIR : Detect ethynyl C≡C stretch (~2100–2150 cm⁻¹) and ketone C=O stretch (~1650–1700 cm⁻¹).
- UV/Vis spectroscopy : Assess π→π* transitions (λ_max ~250–300 nm) for electronic behavior .
Advanced Research Questions
Q. How can experimental design address stability challenges of this compound under thermal or photolytic conditions?
- Methodological Answer :
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., TGA mass loss onset >200°C).
- Photostability : Use accelerated UV exposure tests (λ = 254–365 nm) in inert vs. aerobic conditions, monitoring degradation via HPLC.
- Mitigation strategies : Incorporate stabilizing additives (e.g., radical scavengers) or inert-atmosphere storage .
Q. What role does this compound play in organic optoelectronic materials (e.g., OLEDs), and how are performance metrics optimized?
- Methodological Answer : As an electron-transport layer or host matrix in OLEDs, its conjugated system enhances charge mobility. Performance optimization involves:
- Doping concentration studies : Vary wt% in emissive layers (e.g., 5–20 wt%) to balance current efficiency (cd/A) and external quantum efficiency (EQE).
- Device architecture : Pair with complementary hole-transport materials (e.g., TCTA) to reduce exciton quenching.
- Lifetime testing : Measure luminance decay under continuous operation (e.g., 1000 hrs at 100 cd/m²) .
Q. How can researchers resolve contradictions in reported photophysical data (e.g., fluorescence quantum yields)?
- Methodological Answer :
- Standardized protocols : Use calibrated integrating spheres for quantum yield measurements, ensuring solvent degassing to minimize oxygen quenching.
- Comparative controls : Benchmark against structurally similar benzophenone derivatives (e.g., 4-ethynylbenzophenone) under identical conditions.
- Computational modeling : Perform TD-DFT calculations to correlate experimental λ_emission with theoretical transitions .
Q. What strategies are effective for incorporating this compound into photo-crosslinkable polymers or bioadhesives?
- Methodological Answer :
- Photoinitiator synergy : Combine with Type II photoinitiators (e.g., thioxanthones) to enhance UV-induced crosslinking efficiency.
- Substituent tuning : Modify the benzophenone core (e.g., electron-withdrawing groups) to adjust reactivity in polymer matrices.
- In situ monitoring : Use real-time FTIR or rheometry to track crosslinking kinetics (e.g., gelation time vs. UV intensity) .
Comparison with Similar Compounds
Structural and Substituent Variations
Benzophenone derivatives vary widely based on substituent type and position. Key analogs include:
Key Observations :
- Electron Effects: The trimethylsilylethynyl group provides steric hindrance and moderate electron donation via the silyl group, contrasting with the strong electron-donating dimethylamino group in Michler’s Ketone and electron-withdrawing fluorine in 4-Fluoro-4-hydroxybenzophenone .
Physical and Chemical Properties
Substituents critically influence melting points, solubility, and stability:
Key Observations :
- The trimethylsilylethynyl group likely reduces crystallinity compared to the parent benzophenone, though specific data are lacking.
- Halogenation (e.g., bromine in ) may increase molecular weight and alter UV absorption profiles.
Properties
Molecular Formula |
C18H18OSi |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
phenyl-[4-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H18OSi/c1-20(2,3)14-13-15-9-11-17(12-10-15)18(19)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
LWQBXZUXYSGARG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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